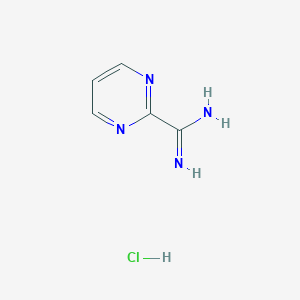

2-Amidinopyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIYBABLVXXFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621166 | |

| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138588-40-6 | |

| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138588-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amidinopyrimidine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Amidinopyrimidine hydrochloride (CAS No: 138588-40-6), a versatile heterocyclic intermediate pivotal in contemporary drug discovery and development. This document delineates the fundamental physicochemical properties, detailed synthetic methodologies, chemical reactivity, and critical applications of this compound, with a particular focus on its role as a pharmacophore in kinase inhibitor development. Authored from the perspective of a senior application scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights to support researchers, medicinal chemists, and process development scientists. We will explore its function as a key building block for targeted therapeutics, provide robust experimental protocols, and discuss its strategic importance in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of the 2-Amidinopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including kinase inhibitors like Imatinib and Palbociclib[1]. The introduction of an amidine group at the 2-position creates 2-Amidinopyrimidine, a molecule with a unique electronic and structural profile. The amidine moiety, a strong basic group, can act as a potent hydrogen bond donor and can exist in a protonated, cationic form under physiological conditions. This feature is crucial for establishing high-affinity interactions with biological targets, particularly the hinge region of protein kinases.

This compound, the salt form, offers enhanced stability and improved handling properties, making it an ideal starting material for multi-step synthetic campaigns. Its most notable application is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension[2]. Beyond this established role, the scaffold is a subject of intensive research for developing novel anticancer, antimicrobial, and anti-inflammatory agents[2][3]. This guide aims to provide a comprehensive technical resource to unlock the full potential of this versatile building block.

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

Structural and General Properties

The core structure consists of a pyrimidine ring functionalized with a carboximidamide (amidine) group at the C2 position. The hydrochloride salt form enhances its stability and aqueous solubility.

| Property | Value | Source |

| IUPAC Name | pyrimidine-2-carboximidamide;hydrochloride | --INVALID-LINK--[4] |

| CAS Number | 138588-40-6 | --INVALID-LINK--[4] |

| Molecular Formula | C₅H₇ClN₄ | --INVALID-LINK--[4] |

| Molecular Weight | 158.59 g/mol | --INVALID-LINK--[4] |

| Appearance | White to Off-White Solid/Powder | --INVALID-LINK--[5] |

| Melting Point | 180-183 °C (Sublimation) | --INVALID-LINK--[6] |

Solubility Profile

As a hydrochloride salt of a basic compound, its solubility is pH-dependent. Precise quantitative data is not widely published, but a qualitative profile can be established.

-

Water & Polar Protic Solvents: The hydrochloride salt structure confers good solubility in water and polar protic solvents like methanol and ethanol. The protonated amidinium and pyrimidine nitrogens can readily form hydrogen bonds.

-

Polar Aprotic Solvents: It is reported to be slightly soluble in DMSO and methanol[6].

-

Non-Polar Solvents: Solubility is expected to be very low in non-polar solvents such as hexanes, toluene, and diethyl ether, a common characteristic for polar salts[7].

Expert Insight: For reaction chemistry, DMSO or DMF can be effective solvents. For purification via crystallization, a mixed solvent system, such as ethanol/ether, can be employed to modulate solubility and induce precipitation. For stock solutions in biological assays, aqueous buffers or DMSO are typically used.

Acidity and Basicity (pKa)

-

Pyrimidine Ring: The pKa of pyrimidine itself is approximately 1.3. Electron-withdrawing groups typically lower this value.

-

Amidine Group: The guanidinium group in guanidine hydrochloride has a pKa of ~13.5. The amidine group is a similarly strong base.

The protonation site is the highly basic amidine group. The pKa of the conjugate acid (the amidinium ion) is expected to be high, likely in the range of 10-12, making the parent compound a strong base. This high basicity is a key feature, enabling it to remain protonated and form strong ionic and hydrogen-bond interactions at physiological pH.

Synthesis and Characterization

The synthesis of 2-amidinopyrimidines generally follows the principle of constructing the pyrimidine ring through condensation reactions[8]. A common and efficient method involves the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a guanidine derivative.

Representative Synthetic Workflow

While a specific protocol for this compound is not widely published, a reliable synthesis can be adapted from the well-established Pinner reaction, which converts a nitrile to an imidate, followed by reaction with an amine source. A more direct approach starts from a pyrimidine precursor. The following workflow is a representative method adapted from the synthesis of the closely related analog, pyridine-2-carboximidamide hydrochloride[9].

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted for the synthesis of the target compound based on established methods for analogous amidines[9]. Causality: The use of anhydrous conditions is critical in Step 1 to prevent the hydrolysis of the nitrile and the resulting imidate ester back to the amide.

Materials:

-

2-Cyanopyrimidine

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas or solution in ether)

-

Ammonia (gas or solution in methanol)

-

Sodium Sulfate or Magnesium Sulfate (for drying)

Step 1: Synthesis of Methyl pyrimidine-2-carboximidate hydrochloride

-

Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add a stoichiometric amount of a saturated solution of HCl in anhydrous ether. Rationale: The acid catalyzes the addition of methanol across the nitrile triple bond.

-

Seal the flask and allow the mixture to stir at room temperature for 18-24 hours. The product, an imidate salt, will typically precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

-

Suspend the methyl pyrimidine-2-carboximidate hydrochloride (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C.

-

Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in methanol (2.0-3.0 eq) dropwise. Rationale: Ammonia displaces the methoxy group of the imidate to form the amidine.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude residue is this compound, which can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/ether).

Self-Validation: The final product should be a white to off-white solid. Its identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should align with the literature value (180-183 °C).

Analytical Characterization: A Predictive Approach

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

H5 (Triplet, ~7.4-7.6 ppm): This proton is coupled to both H4 and H6, appearing as a triplet.

-

H4, H6 (Doublet, ~8.8-9.0 ppm): These two equivalent protons are coupled to H5, appearing as a doublet. They are shifted significantly downfield due to the deshielding effect of the two adjacent ring nitrogens.

-

-NH₂ (Broad Singlet, ~9.2-9.6 ppm): The protons of the amidine group are exchangeable and typically appear as a broad singlet. Their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent. The protonated nature of the amidinium hydrochloride will shift these protons significantly downfield.

Rationale for Prediction: The chemical shifts are estimated based on data for pyrimidine and 2-aminopyrimidine[10][11]. The pyrimidine protons (H4, H5, H6) form a characteristic AX₂ system. The strongly electron-withdrawing amidinium group at C2 will further deshield the adjacent H4 and H6 protons. The NH protons of the amidinium salt are expected to be significantly deshielded due to the positive charge and hydrogen bonding with the solvent and counter-ion.

Applications in Medicinal Chemistry and Drug Development

The 2-amidinopyrimidine scaffold is a powerful "hinge-binder" motif, particularly for protein kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the amidine group can form multiple hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding pocket of kinases.

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation[9]. Dysregulation of this pathway, often through mutations in JAK2, is a hallmark of myeloproliferative neoplasms[12]. Consequently, JAK2 has become a major therapeutic target. Numerous 2-aminopyrimidine derivatives have been developed as potent and selective JAK2 inhibitors[1][13][14].

The 2-amidinopyrimidine core acts as a scaffold that anchors the inhibitor in the ATP binding site. The key interactions typically involve:

-

Hinge Binding: One of the pyrimidine ring nitrogens and an exocyclic amino/amidine group form canonical hydrogen bonds with the hinge region of the kinase.

-

Hydrophobic Pockets: Substituents on the pyrimidine ring can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

Caption: Inhibition of the JAK-STAT pathway by a 2-Amidinopyrimidine derivative.

This diagram illustrates how a 2-amidinopyrimidine-based inhibitor can block the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This disruption of the signaling cascade is the therapeutic mechanism for treating diseases driven by overactive JAK/STAT signaling[1][7].

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting. The Globally Harmonized System (GHS) classifications provide a summary of its potential hazards.

GHS Hazard Statements (from PubChem): [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be stored under an inert atmosphere[5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important building block in modern medicinal chemistry. Its robust physicochemical properties, well-defined reactivity, and proven utility as a pharmacophore for high-value targets like protein kinases make it an indispensable tool for drug discovery scientists. The strong basicity of the amidine group, combined with the versatile chemistry of the pyrimidine core, provides a powerful platform for generating libraries of compounds with tunable potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of its properties, a robust protocol for its synthesis, and a clear rationale for its application in targeting disease pathways like JAK-STAT. As the demand for targeted therapeutics continues to grow, the strategic application of scaffolds like this compound will be crucial in developing the next generation of innovative medicines.

References

- 1. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. growingscience.com [growingscience.com]

- 7. benchchem.com [benchchem.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]

- 10. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amidinopyrimidine hydrochloride chemical structure and analysis

An In-Depth Technical Guide to 2-Amidinopyrimidine Hydrochloride: Structure, Synthesis, and Analysis

Introduction

In the landscape of modern medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as cornerstones for innovation. This compound (CAS No: 138588-40-6) is a preeminent example of such a "privileged structure."[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical structure, synthesis, and analysis. The molecule features a pyrimidine ring—a fundamental component of nucleobases—substituted with a protonated amidine group, a powerful functional group known for its ability to form key interactions with biological targets.[1]

This compound is not merely an academic curiosity; it is a versatile and critical building block in the synthesis of a wide array of biologically active agents.[3] Its derivatives have shown significant potential as antimicrobial and anticancer agents, and it serves as a key intermediate in the production of approved pharmaceuticals, most notably Bosentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[2][4] This guide moves beyond simple data recitation to explain the causality behind experimental choices, providing a self-validating framework for its application in the laboratory.

Part 1: Molecular Architecture and Physicochemical Profile

The efficacy of this compound as a pharmacophore and synthetic intermediate is rooted in its distinct molecular architecture. The structure consists of a nitrogen-rich pyrimidine ring, which is bioisosteric to purine systems, attached to an amidinium group at the C2 position. The amidine group, being protonated in the hydrochloride salt form, is a strong hydrogen bond donor and can engage in crucial salt-bridge interactions with enzymatic targets like kinases.[1] The multiple nitrogen atoms within the pyrimidine ring and the amidine moiety also provide numerous coordination sites for applications in coordination chemistry.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. Purity levels are typically ≥98% from commercial suppliers.[5]

| Property | Value | Reference(s) |

| CAS Number | 138588-40-6 | [1][5][6][7] |

| Molecular Formula | C₅H₇ClN₄ | [5][6][7] |

| Molecular Weight | 158.59 g/mol | [1][5][7] |

| Appearance | White to off-white powder or crystals | [5][6] |

| Melting Point | 180-190 °C (may sublime) | [5][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [5][6] |

| IUPAC Name | pyrimidine-2-carboximidamide;hydrochloride | [7] |

Part 2: Synthesis and Mechanistic Rationale

The construction of the 2-amidinopyrimidine core is most efficiently achieved through a cyclocondensation reaction. This strategy is a cornerstone of heterocyclic chemistry, leveraging the reaction between a dinucleophile and a dielectrophile to form the stable pyrimidine ring.

Core Synthetic Strategy: Pinner Reaction and Cyclization

A prevalent and reliable method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine.[1] The guanidine molecule provides the N-C-N fragment that will become N1, C2, and the amino group of the final product. The subsequent treatment with hydrochloric acid ensures the formation of the stable, crystalline hydrochloride salt, which simplifies purification and handling.[1]

Caption: Generalized workflow for the synthesis of 2-Amidinopyrimidine HCl.

Experimental Protocol: Representative Synthesis

This protocol describes a common laboratory-scale synthesis. The choice of a strong, non-nucleophilic base like sodium methoxide is critical to deprotonate the guanidine, activating it for the condensation reaction without competing in side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) in anhydrous methanol.

-

Base Addition: To this solution, add sodium methoxide (1.1 eq) portion-wise while stirring under an inert atmosphere (e.g., Nitrogen or Argon). The formation of a sodium chloride precipitate will be observed.

-

Causality: Sodium methoxide is a strong enough base to liberate the free guanidine base, which is the active nucleophile required for the subsequent cyclization. Using a slight excess ensures complete conversion.

-

-

Reactant Addition: Add a 1,3-dicarbonyl synthetic equivalent, such as malondialdehyde tetramethyl acetal (1.0 eq), to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-amidinopyrimidine free base.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.

-

Causality: The hydrochloride salt is typically much more crystalline and less hygroscopic than the free base, facilitating easier handling, purification by filtration, and long-term storage.

-

-

Final Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Part 3: Comprehensive Analytical Workflow

A robust analytical strategy is non-negotiable for verifying the identity, structure, and purity of any synthetic compound. For this compound, a multi-technique approach is required for a self-validating and trustworthy characterization.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 138588-40-6 [chemicalbook.com]

- 7. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Amidinopyrimidine Hydrochloride Scaffold: From Synthesis Challenges to a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amidinopyrimidine hydrochloride is a pivotal molecular scaffold in modern drug discovery, valued for its role as a versatile intermediate in synthesizing complex therapeutic agents.[1][2] Its structure, featuring a pyrimidine core with an amidine substituent, provides a unique combination of hydrogen bonding capabilities and chemical reactivity, making it a privileged fragment in medicinal chemistry.[3][4] This guide provides an in-depth exploration of the synthesis and background of this compound. We will deconstruct the primary synthetic challenges, focusing on the crucial preparation of the 2-cyanopyrimidine precursor and its subsequent conversion via the Pinner reaction. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this high-value intermediate in their drug development pipelines.

Introduction: The Strategic Importance of the 2-Amidinopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases in DNA and RNA.[5] In medicinal chemistry, this structural motif is prized for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[3] The addition of an amino group at the C2 position further enhances these properties, making 2-aminopyrimidine derivatives a cornerstone of numerous approved drugs, including anticancer agents like Imatinib and Palbociclib.[6][7]

2-Amidinopyrimidine builds upon this foundation. The amidine group (-C(=NH)NH2) is a strong basic moiety and an excellent hydrogen bond donor and acceptor, often serving as a bioisostere for guanidine. This functionality allows molecules incorporating this scaffold to form robust, specific interactions within the active sites of enzymes, particularly kinases, making it a valuable component in the design of targeted inhibitors.[8] The compound's most notable application is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension, highlighting its industrial and pharmaceutical significance.[1][4] The journey to accessing this vital building block, however, is a tale of overcoming significant synthetic hurdles, primarily centered on the efficient installation of a carbon-based functional group at the C2 position of the electron-deficient pyrimidine ring.

The Precursor Challenge: Convergent Strategies for 2-Cyanopyrimidine Synthesis

The most strategically sound pathway to this compound is through the conversion of its corresponding nitrile, 2-cyanopyrimidine. The nitrile group serves as a stable and readily available precursor for the amidine functionality via the classical Pinner reaction. However, the synthesis of 2-cyanopyrimidine itself is non-trivial. Direct nucleophilic substitution of a leaving group (like a halogen) at the C2 position of the pyrimidine ring with a cyanide source is notoriously difficult due to the electron-deficient nature of the heterocycle, which often leads to undesired side reactions rather than substitution.[9] This has necessitated the development of several indirect, multi-step strategies.

Synthetic Overview: Key Routes to 2-Cyanopyrimidine

The primary methodologies for synthesizing 2-cyanopyrimidine can be broadly categorized based on the starting material and the strategy used to introduce the cyano group. The most common and scalable approaches involve:

-

Displacement from Activated Precursors: Starting with a 2-halopyrimidine and converting it into a more reactive intermediate that is susceptible to cyanide displacement.[9]

-

Oxidation and Displacement of Thioethers: Beginning with an easily accessible 2-(methylthio)pyrimidine, which is oxidized to a sulfone, creating an excellent leaving group that is readily displaced by cyanide.[10][11]

-

Functional Group Transformation: Converting a C2 methyl group into a nitrile via nitrosation and dehydration, avoiding the use of highly toxic cyanide salts.[12]

The following sections detail the causality and experimental protocols for the most field-proven of these methods.

Method A: Synthesis from 2-Methylthiopyrimidine

This is one of the most reliable and high-yielding routes, starting from the readily available thiobarbituric acid. The thioether at the C2 position acts as a masked leaving group, which can be activated through oxidation.

Caption: Workflow for 2-Cyanopyrimidine from Thiobarbituric Acid.

Step 1: Oxidation of 2-Methylthiopyrimidine

-

To a 1L three-necked flask, add 2-methylthiopyrimidine (25.5 g), acetic acid (0.25 g), and Na₂WO₄·2H₂O (0.67 g).

-

Add water (5 mL) and heat the mixture to 50-60 °C with uniform magnetic stirring.

-

Slowly add 30% hydrogen peroxide (50 g) dropwise over 1-2 hours, maintaining the reaction temperature between 70-80 °C.

-

After the addition is complete, maintain the temperature for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to 0-5 °C and add a 10% aqueous sodium sulfite solution (50 mL) to quench excess peroxide.

-

Adjust the pH to 7-8 using a saturated sodium carbonate solution. The intermediate compound, 2-(methylsulfonyl)pyrimidine, will precipitate. Do not isolate.

Step 2: Cyano Substitution Reaction

-

To the slurry from the previous step, add acetonitrile (250 mL) and sodium cyanide (15 g).

-

Heat the mixture to 70-80 °C and stir for 4-6 hours.

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL), wash with saturated brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under vacuum to yield 2-cyanopyrimidine as a solid.

The thioether group is a poor leaving group for nucleophilic aromatic substitution. Oxidation to the corresponding sulfone dramatically increases its leaving group ability. The sulfone group is strongly electron-withdrawing, which activates the C2 position towards nucleophilic attack by the cyanide ion. This "oxidation-displacement" strategy is a robust and self-validating system as the progress of both steps can be easily monitored by techniques like TLC or LC-MS, ensuring complete conversion before proceeding.[10][11]

Comparative Analysis of 2-Cyanopyrimidine Synthesis Routes

Different synthetic routes offer trade-offs in terms of yield, safety, and starting material availability.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Thioether Oxidation | 2-Methylthiopyrimidine | H₂O₂, Na₂WO₄, NaCN | High (~80-90%) | High yield, reliable, scalable. | Multi-step process. | [10][11] |

| From 2-Chloropyrimidine | 2-Chloropyrimidine | KCN, Pd Catalyst or Phase Transfer Catalyst | Low to Modest (21-27%) | Commercially available starting material. | Low yields, harsh conditions, side reactions common. | [9] |

| From 2-Methylpyrimidine | 2-Methylpyrimidine | Sodium Nitrite, POCl₃ | Good | Avoids use of highly toxic cyanide salts. | Requires handling of phosphorus oxychloride. | [12] |

This comparative data highlights why the thioether oxidation route is often preferred in a research and development setting where yield and reliability are paramount.

The Pinner Reaction: From Nitrile to Amidine Hydrochloride

With a reliable synthesis of 2-cyanopyrimidine established, the final transformation to this compound is achieved via the Pinner reaction. First described by Adolf Pinner in 1877, this reaction remains a cornerstone of amidine synthesis.[13][14] It is a two-stage process: first, the acid-catalyzed reaction of the nitrile with an alcohol to form a stable imino ester salt (a "Pinner salt"), followed by the reaction of this intermediate with ammonia to form the final amidine.[15][16]

Mechanistic Principles of the Pinner Reaction

The reaction proceeds through a well-defined, acid-catalyzed mechanism that ensures high fidelity and yield.

Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.

Causality and Critical Parameters:

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions.[14] Any water present will hydrolyze the highly reactive Pinner salt intermediate to form an ester, or the final amidine to a carboxamide, significantly reducing the yield.[15]

-

Acid Catalyst: Gaseous hydrogen chloride is bubbled through the solution. This protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[15]

-

Low Temperature: The formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) because the imino ester hydrochloride is thermodynamically unstable and can rearrange to an amide at higher temperatures.[14]

Protocol: A Self-Validating Synthesis of this compound

This protocol describes a robust, one-pot procedure adapted from the principles of the Pinner reaction.

Materials:

-

2-Cyanopyrimidine

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or saturated solution in ethanol)

Procedure:

-

Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The Pinner salt (ethyl 2-pyrimidinecarboximidate hydrochloride) will typically precipitate as a white solid.

-

Collect the Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

For the ammonolysis step, suspend the isolated Pinner salt in anhydrous ethanol at 0 °C.

-

Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. Stir the mixture at room temperature for 10-12 hours.[15]

-

The reaction mixture will become a slurry of ammonium chloride and the product. Concentrate the mixture under reduced pressure.

-

The resulting residue is triturated with a suitable solvent (e.g., a mixture of ethanol and ethyl acetate) to precipitate the desired this compound, which can be collected by filtration, washed with ethyl acetate, and dried. A 97% yield has been reported for this type of transformation.[15]

Discovery and Application Context

While a single "discovery" paper for this compound is not prominent, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry for biological applications. The development of reliable synthetic methods, like the Pinner reaction, was the critical enabling step that allowed medicinal chemists to incorporate the 2-amidinopyrimidine scaffold into drug candidates.[16]

The true value of this compound was realized as its utility as a versatile chemical intermediate became apparent.[1] Its structure presents two key reactive sites: the amidine group and the pyrimidine ring itself, allowing for sequential, controlled modifications to build molecular complexity. This versatility has been exploited in the synthesis of numerous compounds targeting a wide array of diseases, from cancer to infectious diseases and cardiovascular conditions.[4][17] The synthesis of Bosentan stands as a testament to its importance, where the 2-amidinopyrimidine core is a foundational piece of the final, complex drug molecule.[1]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis, while challenging, is achievable through logical, multi-step pathways that address the inherent reactivity of the pyrimidine core. The thioether oxidation route to the 2-cyanopyrimidine precursor, followed by a carefully controlled Pinner reaction, represents a robust and scalable strategy for its production. By understanding the mechanistic principles and critical parameters behind each synthetic step, researchers can confidently produce this high-value intermediate, unlocking its vast potential for developing the next generation of targeted therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound|High-Purity Research Chemical [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 12. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 13. Pinner reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Pinner Reaction | NROChemistry [nrochemistry.com]

- 16. Pinner Reaction - Chempedia - LookChem [lookchem.com]

- 17. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amidinopyrimidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amidinopyrimidine hydrochloride (CAS Number: 138588-40-6), a versatile heterocyclic intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into its physicochemical properties, explore logical synthesis pathways, and detail its critical applications in pharmaceutical development and materials science. Every section is designed to uphold the highest standards of scientific integrity, providing a self-validating framework of information for the discerning researcher.

Core Chemical Identity and Physicochemical Profile

This compound, systematically named pyrimidine-2-carboximidamide hydrochloride, is a key building block in organic synthesis.[1][2] Its structure, featuring a pyrimidine ring substituted with an amidine group, imparts a unique electronic and steric profile that makes it a valuable precursor for more complex molecules.[3] The hydrochloride salt form generally enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Structural and Molecular Data

-

IUPAC Name: pyrimidine-2-carboximidamide;hydrochloride[2]

-

Synonyms: 2-Pyrimidinecarboximidamide hydrochloride, Pyrimidine-2-carboxamidine hydrochloride[2]

-

CAS Number: 138588-40-6[2]

-

Molecular Formula: C₅H₇ClN₄[2]

-

Molecular Weight: 158.59 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

| Melting Point | 185-190°C | --INVALID-LINK-- |

| Boiling Point | 287.4°C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.39 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar solvents. (Inferred from 2-Aminopyrimidine) | --INVALID-LINK-- |

| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[4] | --INVALID-LINK-- |

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a logical synthetic route can be inferred from established methods for preparing similar pyrimidine derivatives.

Proposed Synthesis Pathway

A common and effective method for the synthesis of 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine salt.[3][5] For this compound, a plausible approach would be the reaction of malondialdehyde or a protected precursor with guanidine hydrochloride under acidic or basic conditions, followed by careful purification.

Diagram: Proposed Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Characterization: A Predictive Approach

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the amidinium group. The pyrimidine protons should appear as a doublet and a triplet in the aromatic region (δ 7.0-8.5 ppm). The amidinium protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the three distinct carbon atoms of the pyrimidine ring and the amidinium carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amidinium group (around 3100-3300 cm⁻¹), C=N stretching of the pyrimidine ring and amidine group (around 1600-1680 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₆N₄) at m/z 122.13.

Key Applications in Research and Development

This compound serves as a crucial intermediate in several areas of chemical synthesis, most notably in the pharmaceutical industry.

Intermediate in the Synthesis of Bosentan

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[6][7]

Diagram: Role in Bosentan Synthesis

Caption: The role of this compound in the synthesis of Bosentan.

Representative Experimental Protocol for Bosentan Synthesis Intermediate Step:

This protocol is a representative procedure compiled from general principles of similar reactions found in the patent literature. It should be adapted and optimized for specific laboratory conditions.

-

To a solution of a suitably substituted pyrimidine derivative in an appropriate aprotic solvent (e.g., DMF or NMP), add this compound and a non-nucleophilic base (e.g., DIEA or K₂CO₃).

-

Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired intermediate.

Potential in Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[8][9] Derivatives of 2-aminopyrimidine have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] This suggests that this compound is a valuable starting material for the synthesis of novel therapeutic agents. Its amidine group can participate in hydrogen bonding and salt-bridge interactions with biological targets, such as enzyme active sites.[8]

Application in Materials Science: Perovskite Solar Cells

Recent research has highlighted the potential of pyrimidine-containing compounds as passivating agents for perovskite solar cells.[10] These agents can heal defects at the surface and grain boundaries of the perovskite film, reducing non-radiative recombination and improving the efficiency and stability of the solar cells.[11][12] The nitrogen atoms in the pyrimidine ring can coordinate with uncoordinated lead ions, a common defect in perovskite materials. While studies have used the related 2-aminopyridine, the structural similarities suggest that this compound could also be an effective passivating agent.[10]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

-

Stability: As a hydrochloride salt, it is generally stable under standard laboratory conditions. However, like many amine salts, it may be hygroscopic. Prolonged exposure to moisture and light should be avoided.

Protocol for a Forced Degradation Study:

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.[13][14]

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat the solid compound in a controlled oven at a temperature below its melting point (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).

Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC with a photodiode array detector, to quantify the parent compound and detect any degradation products.[15]

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a chemical intermediate with significant potential in both pharmaceutical synthesis and materials science. Its well-defined physicochemical properties and reactive functional groups make it a versatile building block for the creation of complex and valuable molecules. This guide has provided a comprehensive overview of its properties, a logical approach to its synthesis and characterization, and detailed insights into its key applications. By adhering to the principles of scientific integrity and providing practical, field-proven insights, this document serves as a valuable resource for researchers and developers working with this important compound.

References

- 1. pyrimidine-2-carboximidamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 4. 2-Pyrimidinecarboximidamide | C5H6N4 | CID 9794060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 6. WO2013136110A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Imperfections and their passivation in halide perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Role of 2-Amidinopyrimidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

2-Amidinopyrimidine hydrochloride has emerged as a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility as a building block for a diverse range of therapeutic agents. Its unique structural features, particularly its ability to act as a bioisostere for guanidine and amidine moieties, have positioned it as a privileged structure in drug design. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and extensive applications of this compound. We will explore its critical role in the development of enzyme inhibitors, including serine proteases and kinases, and its application in crafting novel antimicrobial and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile compound.

Introduction to this compound

This compound is a heterocyclic compound that has garnered significant interest within the pharmaceutical and material science sectors.[1] Its structure, which features a pyrimidine ring substituted with an amidine group, provides a unique combination of hydrogen bonding capabilities and electronic properties, making it an invaluable scaffold for medicinal chemists.[2][3]

Chemical Identity and Physicochemical Properties

The fundamental structure of this compound is key to its utility. The pyrimidine core is a well-established pharmacophore, while the amidine group offers crucial hydrogen bond donor and acceptor sites, allowing for strong and specific interactions with biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | pyrimidine-2-carboximidamide;hydrochloride | PubChem[4][5] |

| CAS Number | 138588-40-6 | ChemicalBook[6] |

| Molecular Formula | C₅H₇ClN₄ | PubChem[4] |

| Molecular Weight | 158.59 g/mol | PubChem[4][7] |

| Appearance | White to Off-White Solid | ChemicalBook[6] |

| Melting Point | 180-183 °C (Sublimation) | ChemicalBook[6] |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[6] |

Significance in Medicinal Chemistry

The true value of this compound lies in its role as a "privileged structure." This term is reserved for molecular scaffolds that can bind to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. The 2-aminopyrimidine scaffold, a close relative and often a synthetic precursor, is present in several FDA-approved anticancer drugs, including Imatinib and Palbociclib, highlighting the therapeutic potential of this chemical class.[2][8][9]

The dual nucleophilic character of this compound allows it to participate in a wide range of chemical reactions, facilitating the synthesis of diverse and complex molecules.[1] This versatility makes it a crucial intermediate in the synthesis of pharmaceuticals like Bosentan, a drug used to treat pulmonary arterial hypertension.[1][3]

Synthesis and Reactivity

The synthesis of 2-amidinopyrimidine and its derivatives is a well-established area of organic chemistry. A common and efficient method involves the condensation of a β-dicarbonyl compound with guanidine.[10] This approach allows for significant structural diversity by varying the substituents on the dicarbonyl starting material.

A Representative Synthetic Route

A frequently employed synthesis involves the cyclocondensation of an appropriate precursor with guanidine hydrochloride. For instance, the reaction of an alkynyl ketone with guanidine hydrochloride in the presence of a base like sodium carbonate can yield the desired 2-aminopyrimidine core.[11]

Caption: General synthetic scheme for 2-amidinopyrimidine derivatives.

Key Reactions and Mechanistic Insights

The reactivity of the 2-amidinopyrimidine scaffold is dominated by the nucleophilicity of the amino group and the pyrimidine ring nitrogens. These sites readily participate in substitution and condensation reactions, allowing for the facile introduction of various functional groups. This adaptability is critical for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates during the lead optimization process.[2]

Role as a Bioisostere and Pharmacophore

One of the most powerful applications of this compound in medicinal chemistry is its use as a bioisostere for the guanidine and amidine functional groups.

Bioisosteric Replacement of Guanidine and Amidine Moieties

Guanidines and amidines are common moieties in bioactive molecules, often involved in critical hydrogen bonding interactions with their biological targets. However, their high basicity can lead to poor oral bioavailability and unwanted side effects. The 2-amidinopyrimidine group serves as an excellent bioisostere, mimicking the hydrogen bonding pattern of guanidines while possessing a lower pKa. This strategic replacement can significantly improve the drug-like properties of a molecule.[12][13][14]

Caption: Bioisosteric relationship and resulting property improvements.

Therapeutic Applications and Target Interactions

The versatility of the 2-amidinopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas. It is a key component in the design of inhibitors for several important enzyme families.

Inhibition of Serine Proteases

Serine proteases are a large family of enzymes involved in numerous physiological processes, including blood coagulation, digestion, and inflammation.[15][16] Dysregulation of serine protease activity is implicated in many diseases, making them attractive drug targets.[17] The amidine group of 2-amidinopyrimidine can mimic the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This makes the scaffold an excellent starting point for designing potent and selective serine protease inhibitors.[15][18] For example, inhibitors based on this scaffold have shown efficacy against TMPRSS2, a serine protease involved in the activation of influenza and coronaviruses.[18][19]

Targeting Kinases in Oncology

Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in kinase inhibitors.[2][20] By functionalizing the 2-amidinopyrimidine core, researchers have developed potent inhibitors of various kinases, including FLT3 and CDK9, which are important targets in acute myeloid leukemia and other malignancies.[21][22] Derivatives have also been developed as dual inhibitors targeting both ROS1 and ALK in non-small cell lung cancer.[23]

Modulating Guanine Deaminase and Other Enzymes

Guanine deaminase (GDA) is an enzyme involved in purine metabolism that catalyzes the deamination of guanine to xanthine.[24] Inhibition of GDA is a potential therapeutic strategy for managing hyperuricemia and gout, as it can reduce the production of uric acid.[25][26] The structural similarity of the 2-amidinopyrimidine core to the purine ring system makes it a promising scaffold for the development of GDA inhibitors. Additionally, derivatives of 2-aminopyrimidine have been investigated as inhibitors of β-glucuronidase, an enzyme linked to certain cancers and urinary tract infections.[8][9][27]

Antimicrobial and Antiviral Potential

The 2-amidinopyrimidine scaffold has shown promise in the development of novel antimicrobial agents.[10] Derivatives have demonstrated activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli.[2] The structural versatility of the scaffold allows for modifications to enhance efficacy and overcome resistance mechanisms.[2] Furthermore, as mentioned, its role in inhibiting proteases like TMPRSS2 underscores its potential in developing antiviral therapies.[18]

Experimental Protocols

To facilitate further research, this section provides representative protocols for the synthesis of a 2-amidinopyrimidine derivative and a general assay for evaluating enzyme inhibition.

Protocol for a Representative Synthesis of a 2-Aminopyrimidine Derivative

This protocol is adapted from a general procedure for the cyclocondensation of an alkynyl ketone with guanidine hydrochloride.[11]

Objective: To synthesize a 2-(2-aminopyrimidin-4-yl)-2,2-difluoro-1-phenylethanol derivative.

Materials:

-

Appropriate alkynyl ketone precursor (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium carbonate (1.6 eq)

-

Acetonitrile (MeCN)

-

Microwave reactor

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., heptane, ethyl acetate)

Procedure:

-

To a microwave vial, add the alkynyl ketone, guanidine hydrochloride, sodium carbonate, and acetonitrile.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for a total of 50 minutes (e.g., in two cycles of 20 and 30 minutes).[11]

-

After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., heptane:ethyl acetate) to yield the final 2-aminopyrimidine derivative.

-

Characterize the final product using standard analytical techniques (NMR, MS, etc.).

Causality: The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating. Sodium carbonate acts as the base required to neutralize the guanidine hydrochloride and facilitate the cyclization reaction.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a 2-amidinopyrimidine derivative against a target enzyme (e.g., a serine protease or kinase).

Objective: To determine the IC₅₀ value of a test compound against a specific enzyme.

Materials:

-

Purified target enzyme

-

Fluorogenic or chromogenic substrate specific to the enzyme

-

Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add a small volume of the diluted test compound to each well. Include controls with DMSO only (no inhibitor) and a known potent inhibitor (positive control).

-

Add the enzyme solution (prepared in assay buffer) to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates (velocity) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Self-Validation: The inclusion of both positive and negative (DMSO) controls is critical for validating the assay. The results from the positive control ensure the assay is sensitive to inhibition, while the negative control provides the baseline for 100% enzyme activity.

Future Outlook and Emerging Trends

The future of this compound in medicinal chemistry remains bright. Its established role as a privileged scaffold will continue to drive its use in the discovery of novel therapeutics. Emerging trends include its incorporation into dual-target inhibitors, which can offer synergistic effects and overcome drug resistance.[22] Furthermore, its application in developing agents for neglected diseases and new antiviral strategies is an area of active research. The continued exploration of its chemical space through combinatorial chemistry and advanced synthetic methodologies will undoubtedly uncover new generations of potent and selective drug candidates.

Conclusion

This compound is a testament to the power of a versatile chemical scaffold in drug discovery. Its ability to serve as a bioisostere for critical functional groups, combined with its synthetic tractability, has cemented its place in the medicinal chemist's toolbox. From oncology to infectious diseases, derivatives of this compound have demonstrated significant therapeutic potential by effectively modulating the activity of key biological targets. As our understanding of disease pathways deepens, the strategic application of the 2-amidinopyrimidine core will continue to fuel the development of innovative medicines for years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|High-Purity Research Chemical [benchchem.com]

- 6. This compound CAS#: 138588-40-6 [m.chemicalbook.com]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Serine protease inhibitors (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Serine Protease Inhibitors Restrict Host Susceptibility to SARS-CoV-2 Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GDA guanine deaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. New guanine deaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibitors of Guanine Deaminase for Hyperuricemia and Gout | Rutgers Research [research.rutgers.edu]

- 27. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Amidinopyrimidine Hydrochloride: Elucidation for Pharmaceutical and Materials Science Applications

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-amidinopyrimidine hydrochloride (C₅H₇ClN₄), a critical intermediate in pharmaceutical synthesis and a functional component in advanced materials.[1] Given the scarcity of publicly available, fully-assigned spectral data for this specific salt, this document serves as a foundational reference, synthesizing predicted data with established principles of spectroscopic interpretation and validated data from closely related structural analogs. We present a detailed examination of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes standardized experimental protocols, detailed interpretation of spectral features, and the scientific rationale behind the assignments. This guide is designed to empower researchers, chemists, and quality control professionals in the unambiguous identification, characterization, and utilization of this versatile compound.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted at the C2 position with a protonated amidine group. Its importance is underscored by its role as a key building block in the synthesis of various high-value molecules, including pharmaceuticals like the endothelin receptor antagonist Bosentan.[1] Furthermore, its unique electronic and coordinating properties have led to its use in materials science, such as in the passivation of defects in perovskite solar cells.[1]

Accurate and comprehensive characterization of this intermediate is paramount for ensuring the purity, consistency, and ultimate success of these applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for confirming molecular structure, identifying functional groups, and detecting impurities. This guide establishes the expected spectroscopic signature of this compound.

Molecular Structure and Key Features

The structure combines a nitrogen-rich pyrimidine ring with a strongly basic amidinium group, which exists as a hydrochloride salt. The positive charge of the amidinium cation is delocalized across the three nitrogen atoms, influencing the electronic environment of the entire molecule.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound (C₅H₇ClN₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the hydrochloride salt form, analysis is typically performed in a polar deuterated solvent like DMSO-d₆ or D₂O. The protonation of the amidine group and the electron-withdrawing nature of the pyrimidine ring create a distinct and predictable pattern of chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Temperature: 298 K (25 °C).

-

¹H NMR: Acquire for 16-32 scans. Use a spectral width of approximately 12 ppm.

-

¹³C NMR: Acquire for 1024-2048 scans with proton decoupling. Use a spectral width of approximately 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals for the pyrimidine ring protons and a broad, exchangeable signal for the amidinium protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H4, H6 | ~8.9 - 9.1 | Doublet (d) | J = ~5.0 Hz | These protons are adjacent to ring nitrogens and the electron-withdrawing amidinium group, causing significant deshielding. They are coupled to H5. |

| H5 | ~7.5 - 7.7 | Triplet (t) | J = ~5.0 Hz | This proton is coupled to both H4 and H6, resulting in a triplet. It is less deshielded than H4/H6. |

| -C(=NH₂)NH₂⁺ | ~9.0 - 9.5 | Broad Singlet (br s) | - | Protons on nitrogen undergo rapid chemical exchange with each other and trace water in the solvent, leading to a broad, averaged signal. Their chemical shift is highly concentration and temperature dependent. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C4, C6 | ~158 - 160 | These carbons are adjacent to two nitrogen atoms, resulting in strong deshielding and a downfield shift. |

| C2 | ~155 - 157 | This carbon is attached to three nitrogen atoms (two from the ring, one from the amidine group), but its shift is slightly upfield compared to C4/C6, a known phenomenon in some 2-substituted pyrimidines. |

| C5 | ~122 - 125 | As the only carbon attached to only other carbons in the ring, it is the most shielded of the aromatic carbons and appears furthest upfield. |

| C (amidine) | ~154 - 156 | This carbon is in a C=N environment and is attached to the pyrimidine ring, placing it in the downfield region with the other sp² carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the amidinium group and the C=N/C=C bonds of the aromatic system.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the dry, solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Accessory: Diamond or Germanium ATR.

-

Scan Range: 4000 - 600 cm⁻¹.

-

Scans: Average 16-32 scans for a high signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: Perform a background scan of the empty ATR crystal. Collect the sample spectrum and process it for ATR correction and baseline correction.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400 - 3100 | N-H Stretching | Amidinium (-NH₂⁺) | A very broad and strong absorption band, characteristic of N-H stretching in a protonated amine salt. This region often shows multiple overlapping peaks. |

| ~1680 - 1650 | C=N Stretching | Amidinium (C=N⁺) | A strong, sharp band corresponding to the carbon-nitrogen double bond character within the delocalized amidinium cation. |

| 1600 - 1450 | C=N & C=C Stretching | Pyrimidine Ring | A series of medium-to-strong bands arising from the aromatic ring stretching vibrations. |

| 1350 - 1200 | C-N Stretching | Ring & Amidine | Vibrations associated with the carbon-nitrogen single bonds in the molecule. |

| 850 - 750 | C-H Bending (out-of-plane) | Aromatic C-H | Bending vibrations of the C-H bonds on the pyrimidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural insights through fragmentation analysis. For this ionic compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Instrument Parameters:

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer with an ESI source.

-

Ionization Mode: Positive ion mode [ESI+].

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Processing: The resulting spectrum will show the mass-to-charge ratio of the intact protonated molecule and any fragments formed in the source.

Predicted Mass Spectrum Data

The analysis will detect the cationic form of the molecule, which is the free base (2-amidinopyrimidine) with an added proton. The hydrochloride counter-ion is not observed.

-

Molecular Formula (Free Base): C₅H₆N₄

-

Exact Mass (Free Base): 122.0592 g/mol

-

Expected Parent Ion [M+H]⁺: m/z 123.0670

| m/z Value (Predicted) | Ion Formula | Identity |

| 123.07 | [C₅H₇N₄]⁺ | [M+H]⁺ (Protonated molecular ion of the free base) |

| 106.06 | [C₅H₆N₃]⁺ | [M+H - NH₃]⁺ (Loss of ammonia) |

| 81.04 | [C₄H₅N₂]⁺ | [M+H - CH₂N₃]⁺ (Loss of cyanamide radical from amidine group) |

Diagram 2: Plausible ESI-MS Fragmentation Pathway

Caption: Proposed fragmentation of the [M+H]⁺ ion of 2-amidinopyrimidine.

Summary and Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of spectroscopic techniques. The predicted data provides a clear and unique fingerprint for this compound:

-

¹H NMR: A characteristic "triplet-doublet" pattern for the pyrimidine ring protons between 7.5 and 9.1 ppm, alongside a broad amidinium signal.

-

IR: A very broad N-H stretch above 3100 cm⁻¹ and a strong C=N⁺ stretch around 1670 cm⁻¹, confirming the protonated amidine group.

-

MS (ESI+): A base peak corresponding to the protonated free base at m/z 123.07.

This guide provides a robust framework for the analysis of this compound. By understanding these key spectroscopic signatures, researchers and professionals can ensure the identity, purity, and quality of this vital chemical building block, thereby supporting advancements in drug discovery and materials science.

References

A Framework for the Characterization of 2-Amidinopyrimidine Hydrochloride: Solubility and Stability Profiling

Abstract